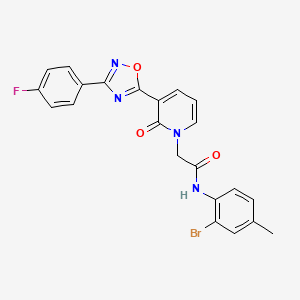
N-(2-bromo-4-methylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromo-4-methylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C22H16BrFN4O3 and its molecular weight is 483.297. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-bromo-4-methylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide, with CAS number 1251564-76-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H16BrFN4O3 with a molecular weight of 483.3 g/mol. The structure features a complex arrangement that includes a bromine atom, a fluorine atom, and an oxadiazole ring, which are known to contribute to its biological activity.
Biological Activity Overview
Recent studies have highlighted the compound's potential as an anticancer agent. The biological activity of compounds containing oxadiazole moieties has been extensively researched due to their ability to interact with various biological targets.
-
Apoptosis Induction :
- Research indicates that derivatives of oxadiazole can enhance the expression of pro-apoptotic proteins such as p53 and activate caspase pathways in cancer cells, leading to apoptosis. For instance, compounds similar to this compound have demonstrated increased caspase-3 cleavage in MCF-7 breast cancer cells, indicating effective induction of apoptosis .
- Inhibition of Cancer Cell Proliferation :
Case Studies and Research Findings
A summary of key findings from various studies is presented in the table below:
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| MCF-7 | 0.65 | Apoptosis via p53 activation | |
| HeLa | 2.41 | Induction of caspase pathways | |
| PANC-1 | 0.75 | Inhibition of thymidylate synthase |
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies suggest that modifications in the oxadiazole and pyridine rings can significantly affect the biological activity of the compound. Variations in substituents on these rings can enhance binding affinity to target proteins involved in cancer progression .
科学的研究の応用
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. For instance, compounds similar to N-(2-bromo-4-methylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide have demonstrated significant activity against various cancer cell lines:
- Synthesis and Evaluation : A series of substituted oxadiazoles were synthesized and evaluated for their antitumor activity against cell lines such as HCT-116 and PC-3. The compounds exhibited IC50 values ranging from 13.6 to 48.37 µM, indicating moderate to high potency compared to standard drugs like doxorubicin .
Antimicrobial Properties
Oxadiazole derivatives have also been investigated for their antimicrobial properties. Research indicates that certain structural modifications can lead to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria:
- Case Studies : In one study, various thiazole-integrated compounds were assessed for their antibacterial efficacy. The results indicated that specific derivatives exhibited activity comparable to established antibiotics like norfloxacin .
Anticonvulsant Activity
Another area of interest is the anticonvulsant potential of oxadiazole-based compounds. Some derivatives have shown promise in preclinical models:
- Research Findings : Compounds with similar structures were tested for their ability to prevent seizures in animal models. Certain analogs demonstrated significant anticonvulsant effects, suggesting a potential therapeutic role in epilepsy management .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. SAR studies provide insights into how different functional groups influence biological activity:
| Compound | Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | Anticancer | 0.11 | Highest activity against A549 cell line |
| Compound B | Antimicrobial | 25 | Comparable to norfloxacin |
| Compound C | Anticonvulsant | 15 | Effective in PTZ-induced seizures |
特性
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrFN4O3/c1-13-4-9-18(17(23)11-13)25-19(29)12-28-10-2-3-16(22(28)30)21-26-20(27-31-21)14-5-7-15(24)8-6-14/h2-11H,12H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXOMUXMFPKEJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













